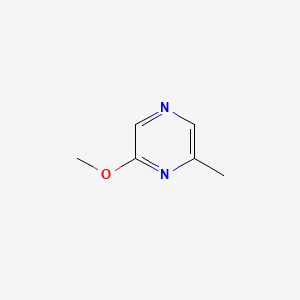

2-Methoxy-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDVJLOKNIAHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878916 | |

| Record name | PYRAZINE, 2-METHOXY-6-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2882-21-5 | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PYRAZINE, 2-METHOXY-6-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-6-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18565KT6V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within the Pyrazine Chemical Class and Its Derivatives

2-Methoxy-6-methylpyrazine is an organic compound belonging to the pyrazine (B50134) family. cymitquimica.com Pyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. unimas.my As a derivative, this compound features a methoxy (B1213986) group (-OCH3) at the second position and a methyl group (-CH3) at the sixth position of this foundational pyrazine ring. cymitquimica.com This specific substitution pattern places it within the subgroup of methoxypyrazines. foodb.cahmdb.ca

The pyrazine ring itself is a heteroaromatic compound, meaning it is a cyclic compound with atoms of more than one element in the ring, and it exhibits aromatic properties. cymitquimica.com The presence of the two nitrogen atoms in the pyrazine ring makes it electron-deficient. unimas.my The addition of substituent groups, such as the methoxy and methyl groups in this compound, significantly influences the molecule's chemical and sensory properties. cymitquimica.com

Pyrazine derivatives are widespread in nature and are also synthesized for various industrial applications, particularly in the flavor and fragrance industries. unimas.myresearchgate.net They are known for their potent and diverse aromas, often described as nutty, roasted, or earthy. cymitquimica.comthegoodscentscompany.com

Historical Perspective of Pyrazine Discovery and Academic Interest

The history of pyrazines dates back to the 19th century. While the simplest member, pyrazine (B50134), was seldom prepared initially, its hexahydro derivative, piperazine, was first synthesized in 1888. britannica.com A significant milestone in pyrazine research was the discovery of tetramethylpyrazine, isolated from cultures of Bacillus subtilis in 1962 by Kosuge and Kamiya. unimas.mynih.gov This discovery highlighted the natural occurrence of pyrazines and spurred further investigation into their biosynthesis and roles in biological systems. unimas.my

Early academic interest in pyrazines was closely tied to their identification as key components of the flavor and aroma of many raw and processed foods. researchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, was found to be a significant pathway for the formation of pyrazines. researchgate.net

Over the years, research has expanded to various synthetic approaches for creating pyrazine derivatives with specific substitutions to achieve desired flavor profiles and for other applications. unimas.myresearchgate.net The study of pyrazines has evolved from simple isolation and identification to complex syntheses and investigations into their biological activities.

Significance in Contemporary Chemical and Biological Sciences

Presence in Biological Systems

This compound is a volatile organic compound produced by a variety of organisms, playing a role in microbial metabolism, plant chemistry, and insect communication.

Several bacterial species are known to produce this compound and related pyrazine compounds. For instance, it has been identified as a metabolite in various bacteria, including Serratia odorifera, which is known for producing a range of alkyl-methoxypyrazines. up.ac.zaresearchgate.netresearchgate.netresearchgate.netresearchgate.net The biosynthesis in bacteria is thought to involve the condensation of amino acids. frontiersin.org While bacteria like Bacillus subtilis and Pseudomonas species are noted for producing various pyrazines, specific documentation of this compound production is more detailed for the Serratia genus. frontiersin.orgcharite.demdpi.com Research has also shown that some bacteria, such as Lysobacter capsici AZ78, produce a variety of monoalkyl- and dialkyl-methoxypyrazines. frontiersin.org

Fungi, particularly mycelial fungi, have also been identified as producers of pyrazines, although they are generally considered less prominent in this role compared to bacteria. up.ac.za Studies have shown that the growth medium can significantly influence the types of pyrazines produced by fungi. up.ac.za While some Penicillium species are known to produce other methoxypyrazines, the direct production of this compound by fungi is a subject of ongoing research. up.ac.za

Table 1: Selected Microorganisms Producing Methoxypyrazines

| Microorganism | Produced Pyrazine(s) | Reference |

|---|---|---|

| Serratia odorifera | 3-Isobutyl-2-methoxy-6-methylpyrazine | up.ac.zaresearchgate.netresearchgate.net |

| Serratia rubidaea | 3-isopropyl-2-methoxy-5-methylpyrazine | up.ac.zaresearchgate.net |

| Cedecea davisae | 3-sec-butyl-2-methoxypyrazine | up.ac.zaresearchgate.net |

| Lysobacter capsici AZ78 | Monoalkyl- and dialkyl-methoxypyrazines | frontiersin.org |

| Pseudomonas perolens | 2-methoxy-3-isopropylpyrazine | mdpi.com |

This compound is a widely distributed metabolite in the plant kingdom. frontiersin.org It has been identified as a volatile compound in various plants, contributing to their characteristic aromas. For example, it is a known component of the aroma profile of vegetables like bell peppers. openagrar.de A recent study on soybean roots identified this compound as one of the top 10 upregulated metabolites under certain soil conditions, suggesting its role in plant metabolism and response to environmental factors. mdpi.com The compound is also found in various other plants, contributing to their scent and flavor profiles.

Pyrazines, including this compound, play a crucial role in insect communication as semiochemicals and pheromones. frontiersin.orgmdpi.com They can act as alarm pheromones, trail markers, and aggregation signals. mdpi.comopenagrar.demdpi.com For instance, certain pyrazines are used by ants as trail pheromones to guide nestmates to food sources. mdpi.comresearchgate.net In some ladybug species, methoxypyrazines serve as warning signals to predators. frontiersin.orgopenagrar.de The compound has been found to elicit significant alarm responses in fire ants (Solenopsis invicta). mdpi.com Furthermore, pyrazines have been identified as key components in the sexual deception strategies of some orchids, which mimic female insect sex pheromones to attract male pollinators. researchgate.networdpress.com

Environmental Presence

The distribution of this compound extends beyond biological systems into the broader environment, including water systems and a wide array of food products.

Earthy and musty odors in drinking water are a significant concern for water suppliers, and while geosmin (B144297) and 2-methylisoborneol (B1147454) are the most well-known culprits, pyrazines like this compound can also contribute to these off-flavors. researchgate.net Studies have detected various pyrazines in both source and finished drinking water. researchgate.net Research conducted in China found that while some methoxypyrazines like IBMP and IPMP were not detected, other pyrazines were present in source water at concentrations up to 62.2 ng/L and in finished water up to 39.6 ng/L. researchgate.net Conventional water treatment methods have shown poor removal efficiencies for these compounds. researchgate.net The presence of these pyrazines in aquatic environments can also be linked to off-flavors in fish. researchgate.net

This compound is a significant contributor to the flavor and aroma of numerous foods and beverages. ontosight.aiechemi.comchemicalbook.com It imparts nutty, roasted, and earthy notes and is found in products like coffee, sherry, and krill. ontosight.aichemicalbook.comchemicalbook.com The compound is also used as a flavoring agent in a variety of processed foods, including soups, sauces, snack foods, candies, and baked goods. ontosight.aithegoodscentscompany.commade-in-china.com Its characteristic hazelnut, almond, and peanut aroma makes it a valuable component in creating nut-like flavors. echemi.comchemicalbook.comchemicalbook.com The concentration of this compound can increase during processing, such as the drying of acid-hydrolysed rice bran protein concentrate. oup.com

Table 2: Examples of Food and Beverages Containing this compound

| Food/Beverage | Role of Compound | Reference |

|---|---|---|

| Coffee | Flavor and aroma enhancer | ontosight.aiechemi.com |

| Sherry | Natural flavor component | chemicalbook.comchemicalbook.com |

| Krill | Natural flavor component | chemicalbook.comchemicalbook.com |

| Soups, Sauces, Snack Foods | Added flavoring agent (nutty, earthy) | ontosight.aithegoodscentscompany.com |

| Candy, Baked Goods | Added flavoring agent (roasted hazelnut, almond) | made-in-china.com |

| Smoke-cured Pork Leg | Aroma-active compound | researchgate.net |

| Alcoholic Beverages | Detected as a flavor component | foodb.ca |

Formation Pathways in Natural Matrices

The synthesis of this compound in natural and food systems is primarily attributed to complex chemical reactions that occur during processing, particularly heating. These pathways involve the interaction of fundamental biological molecules like amino acids and sugars.

Maillard Reaction Mechanisms in Heated Food Systems

The Maillard reaction is a primary pathway for the formation of this compound in heated food systems. oup.comnih.gov This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, generating a plethora of flavor and aroma compounds. google.com

The formation process involves several steps. In one studied mechanism, a reducing sugar (like fructose) is heated, forming a dicarbonyl group. This group reacts with an amino acid, such as taurine (B1682933), through a Strecker degradation reaction to form an amino ketone. Two molecules of this amino ketone can then undergo dehydration and condensation to create a methylpyrazine ring. google.com It is thought that acetic acid, also produced from the reaction of taurine and fructose (B13574), then reacts with the methylpyrazine to synthesize this compound. google.com

Several factors influence the outcome of the Maillard reaction:

Temperature : The reaction is highly dependent on temperature. In one study, this compound was not produced at 120°C. Small amounts were formed at 150°C with fructose and xylose as the reducing sugars, and significant production occurred at 180°C with fructose, xylose, and glucose. google.com

pH : The pH of the reaction environment plays a crucial role. The optimal pH for the synthesis of this compound from taurine and reducing sugars was found to be around 7. At pH levels below 2 or above 11, the formation of the compound is significantly inhibited, with other nitrogen or sulfur-containing compounds becoming the primary products. google.com

Reactants : The specific types of reducing sugars and amino compounds involved affect the yield and purity of the final product. When taurine was reacted with different reducing sugars, xylose produced the largest quantity of this compound, while fructose yielded the compound with the highest purity. google.com

Table 1: Influence of Reaction Conditions on this compound Formation via Maillard Reaction

| Precursors | Temperature | pH | Outcome | Reference |

|---|---|---|---|---|

| Taurine + Fructose/Xylose/Glucose | 120°C | - | No this compound produced. | google.com |

| Taurine + Fructose/Xylose | 150°C | - | Small amounts of this compound produced. | google.com |

| Taurine + Fructose/Xylose/Glucose | 180°C | - | This compound is produced. | google.com |

| Taurine + Reducing Sugar | < 2 | - | Poor production of this compound. | google.com |

| Taurine + Reducing Sugar | ~ 7 | - | Optimal production of this compound. | google.com |

| Taurine + Reducing Sugar | > 11 | - | Poor production of this compound. | google.com |

| Taurine + Xylose | 180°C | 7 | Highest yield of this compound. | google.com |

| Taurine + Fructose | 180°C | 7 | Highest purity of this compound. | google.com |

Amino Acid Precursor Involvement in Biological Formation

The specific amino acid available for the Maillard reaction is a critical determinant of the resulting pyrazine profile. While many pyrazines are derived from common amino acids, the formation of this compound has been specifically linked to taurine. google.com Taurine acts as the nitrogen donor in the reaction with reducing sugars to form the pyrazine ring. google.com

Other amino acids are known precursors for different pyrazine compounds formed during thermal processing. researchgate.netmdpi.com For example, pyrazines found in heated foods like bread and meats can be formed from serine and threonine. mdpi.com In grapes, amino acids such as leucine (B10760876), valine, and isoleucine are precursors to various alkyl-methoxypyrazines. researchgate.net Studies on peanut oil have highlighted the role of amino acids like glutamine and asparagine, which show high reactivity in producing pyrazines. mdpi.com

In a study on rice bran protein, which has high levels of aspartic acid and glutamic acid, the concentration of this compound increased after drying. researchgate.net The addition of proline to the rice bran protein hydrolysate before drying was also shown to influence the profile of volatile compounds, indicating its role in the reaction pathways. oup.comresearchgate.net

Table 2: Amino Acid Precursors and Related Pyrazine Formation

| Amino Acid Precursor | Resulting Compound(s) | Food Matrix/System | Reference |

|---|---|---|---|

| Taurine | This compound | Model system with reducing sugars | google.com |

| Serine, Threonine | Pyrazines | Heated foods (general) | mdpi.com |

| Leucine, Phenylalanine, Alanine, Valine | Methoxypyrazines | Heated sponge gourd | researchgate.net |

| Leucine, Glycine (B1666218) | 3-isobutyl-2-methoxypyrazine (IBMP) | Biosynthetic pathway | researchgate.net |

| Valine, Isoleucine | 3-isopropyl-2-methoxypyrazine (IPMP), 3-sec-butyl-2-methoxypyrazine (SBMP) | Biosynthetic pathway | researchgate.net |

| Aspartic Acid, Glutamic Acid, Proline | This compound | Rice bran protein hydrolysate | researchgate.net |

| Glutamine, Asparagine | Pyrazines | Peanut oil | mdpi.com |

Elucidation of Biosynthetic Routes for Methoxypyrazines

The biosynthesis of methoxypyrazines, including this compound, is thought to occur through multiple routes, primarily involving amino acids and dicarbonyl compounds. oup.comoup.com

Two primary pathways have been proposed for the biosynthesis of the pyrazine ring structure. researchgate.netoup.commdpi.comnih.gov

The "Amino acid amidation pathway" suggests that the process begins with the amidation of a branched-chain amino acid. nih.gov For example, L-leucine is amidated to 2-amino-4-methylpentanamide (B3046803) (AMPA). This is followed by a condensation reaction between the amidated amino acid and a dicarbonyl compound like glyoxal (B1671930) or glyoxylic acid to form a 3-alkyl-2-hydroxypyrazine intermediate. oup.comoup.comnih.gov

The second proposed route is the "Amino acid condensation pathway" . nih.gov This pathway posits that the initial step is the condensation of two amino acids to form a cyclic dipeptide. oup.commdpi.comnih.gov For instance, the condensation of leucine and glycine could form the intermediate 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP). nih.gov This cyclic dipeptide then undergoes further transformations to yield the hydroxypyrazine precursor. nih.gov

| Proposed Pathway | Initial Step | Key Intermediates |

| Amino acid amidation | Amidation of a branched-chain amino acid (e.g., L-leucine) | Amidated amino acid (e.g., AMPA), 3-alkyl-2-hydroxypyrazine |

| Amino acid condensation | Condensation of two amino acids (e.g., leucine and glycine) | Cyclic dipeptide (e.g., DCIP), 3-alkyl-2-hydroxypyrazine |

This table summarizes the two main proposed biosynthetic pathways for methoxypyrazines.

A crucial and well-confirmed step in the biosynthesis of this compound is the final O-methylation of a hydroxypyrazine precursor. researchgate.netmdpi.com This reaction is catalyzed by S-adenosyl-methionine (SAM)-dependent O-methyltransferases (OMTs). In grapevines (Vitis vinifera), specific enzymes like VvOMT3 have been identified and shown to have high specificity for methylating 2-hydroxy-3-isobutylpyrazine. The methylation process is vital for the formation of the final volatile methoxypyrazine compound.

Microbial Biosynthesis Mechanisms and Novel Pyrazine Metabolites

Microorganisms, including bacteria and fungi, are known to produce a variety of pyrazines. researchgate.netoup.com For example, Pseudomonas perolens can produce 3-isopropyl-2-methoxypyrazine (IPMP) and 3-sec-butyl-2-methoxypyrazine (SBMP). nih.gov The biosynthesis in microbes is also thought to follow pathways involving the condensation of amino acids. oup.comoup.comuni-bonn.de For instance, the biosynthesis of IPMP in Pseudomonas perolens is suggested to start with the condensation of valine and glycine. oup.comoup.com Research on Paenibacillus polymyxa has led to the discovery of novel pyrazine metabolites, highlighting the diversity of pyrazine production in the microbial world. oup.com

Plant Metabolic Pathways Leading to this compound and Related Compounds

In plants, the biosynthesis of methoxypyrazines is a complex enzymatic process. While the complete pathways are still under investigation, it is known that amino acids serve as key precursors. mdpi.com For example, leucine, valine, and isoleucine are considered precursors for 3-isobutyl-2-methoxypyrazine (IBMP), IPMP, and SBMP, respectively. mdpi.com Recent studies using stable isotope labeling have provided evidence that L-leucine and L-serine are important precursors for IBMP, suggesting a link between methoxypyrazine biosynthesis and photorespiration. nih.gov The final methylation step, as mentioned earlier, is catalyzed by O-methyltransferases.

Biotransformation and Degradation within Biological Systems

The breakdown of pyrazine compounds in biological systems is an area of active research. Some microorganisms are capable of degrading pyrazines. For instance, a Mycobacterium species has been shown to degrade 2,3-diethyl-5-methylpyrazine. nih.gov The degradation process often involves an initial oxidation step, leading to the formation of a hydroxypyrazine. nih.gov This can be followed by ring cleavage and the release of ammonium. nih.gov In mammalian systems, the metabolism of pyrazine derivatives can involve several pathways, including oxidation of side chains, ring hydroxylation, and conjugation with glucuronic acid for excretion. inchem.org The S-methylation of 2-mercaptopyrazine (B1227527) has been observed in rat liver microsomes and cytosol, indicating the involvement of thiol methyltransferases (TMT) and thiopurine methyltransferase (TPMT) in the metabolism of certain pyrazine derivatives. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Pyrazine (B50134) Ring Synthesis

The formation of the pyrazine ring is a fundamental step in the synthesis of 2-methoxy-6-methylpyrazine and its analogs. Various strategies have been developed to achieve this, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Condensation and cyclization reactions are cornerstone methodologies for the synthesis of the pyrazine core. These reactions typically involve the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

One of the oldest and most fundamental methods is the self-condensation of α-amino ketones. The Staedel–Rugheimer pyrazine synthesis, developed in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-ketoamine, but differs in the method of its synthesis. wikipedia.org

A common and versatile approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. slideshare.netacs.org For instance, the reaction of an α-diketone with a 1,2-diaminoalkane, followed by oxidation, typically in the presence of a catalyst like copper chromite at high temperatures, leads to the formation of pyrazine derivatives. slideshare.net This method is widely applicable due to the commercial availability of a diverse range of starting materials.

Another established route is the reaction of α-azido ketones, which can be reduced to α-amino ketones and then cyclized. Similarly, α-nitroso and α-nitro ketones can be utilized as precursors. slideshare.net The choice of starting material often depends on its availability and the desired substitution pattern on the final pyrazine ring.

The formation of pyrazine rings can also be achieved through the dimerization of α-aminocarbonyl compounds. researchgate.net For example, 1,2-aminoaldoses can undergo self-dimerization through a sequence of cyclization and condensation to produce pyrazine rings with polyhydroxyalkyl side chains. researchgate.net

Table 1: Key Condensation Reactions for Pyrazine Synthesis

| Reaction Name | Reactants | Key Features |

| Staedel–Rugheimer Synthesis | 2-Haloacetophenone, Ammonia | One of the earliest methods, proceeds via an α-amino ketone intermediate. wikipedia.org |

| Gutknecht Synthesis | α-Haloketone, Ammonia | A variation of the Staedel–Rugheimer synthesis with a different approach to the α-ketoamine. wikipedia.org |

| Diketone-Diamine Condensation | α-Diketone, 1,2-Diamine | A versatile and widely used method for constructing the pyrazine core. slideshare.netacs.org |

| Amino Sugar Dimerization | 1,2-Aminoaldoses | Self-dimerization leads to polyhydroxyalkyl-substituted pyrazines. researchgate.net |

Metal-Catalyzed Synthetic Routes for Pyrazine Derivatives

Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of pyrazine derivatives, offering high efficiency and selectivity. rsc.org These methods are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, are widely employed to introduce aryl, vinyl, and alkynyl groups onto a pre-formed pyrazine ring. rsc.orgmdpi.com These reactions typically start with a halogenated pyrazine, such as 2-chloro-6-methylpyrazine (B130241), and couple it with a suitable organometallic reagent.

More recently, the use of earth-abundant metals like manganese has gained attention. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. nih.govacs.org

Iron-catalyzed C-H functionalization has also emerged as a powerful technique for the direct introduction of substituents onto the pyrazine ring without the need for pre-functionalization. mdpi.com This approach allows for the cross-coupling of electron-deficient heteroarenes like pyrazines with organoboron agents. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions in Pyrazine Synthesis

| Reaction Type | Catalyst | Reactants | Product Type |

| Suzuki Coupling | Palladium | Halopyrazine, Boronic acid | Aryl/Vinyl-substituted pyrazine rsc.org |

| Heck Coupling | Palladium | Halopyrazine, Alkene | Alkenyl-substituted pyrazine rsc.org |

| Dehydrogenative Coupling | Manganese | 2-Amino alcohol | 2,5-Disubstituted pyrazine nih.govacs.org |

| C-H Functionalization | Iron | Pyrazine, Organoboron agent | Substituted pyrazine mdpi.com |

Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazines to minimize environmental impact and improve safety. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot syntheses are a key aspect of green chemistry, as they reduce the number of steps, minimize waste, and save energy. tandfonline.comtandfonline.com For example, a one-pot method for synthesizing pyrazine derivatives of pentacyclic triterpenoids has been reported, which is described as simple, cost-effective, and environmentally friendly. tandfonline.com

The use of water as a solvent is another important green chemistry approach. tandfonline.com While many organic reactions are not compatible with water, the development of water-soluble catalysts and reaction conditions is an active area of research.

Biocatalytic approaches, which utilize enzymes to carry out chemical transformations, are inherently green. nih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. nih.gov The use of enzymes in pyrazine synthesis will be discussed in more detail in the chemo-enzymatic synthesis section.

Catalytic methods, especially those using non-toxic and abundant metals, are also favored in green chemistry. The manganese-catalyzed dehydrogenative coupling mentioned earlier is a prime example of a sustainable approach to pyrazine synthesis. nih.govacs.org

Functional Group Modification and Derivatization for this compound

Once the pyrazine ring is formed, further modifications are often necessary to introduce or alter functional groups to achieve the desired target molecule, such as this compound. A common precursor for this compound is 2-chloro-6-methylpyrazine. chemicalbook.comchemimpex.comchemdad.com

The synthesis of this compound from 2-chloro-6-methylpyrazine is typically achieved through a nucleophilic aromatic substitution reaction. chemicalbook.com In this reaction, the chlorine atom on the pyrazine ring is displaced by a methoxy (B1213986) group. This is commonly carried out by reacting 2-chloro-6-methylpyrazine with sodium methoxide (B1231860) in methanol. chemicalbook.com The reaction mixture is heated to drive the substitution to completion.

Other functional groups on the pyrazine ring can also be manipulated. For instance, amino groups can be introduced, which can then be further modified through reactions such as acetylation, amidation, and nitration. imist.maimist.ma These transformations allow for the synthesis of a wide variety of pyrazine derivatives with diverse chemical properties and potential applications. imist.maimist.ma

For example, the amine group in 2-amino-6-methylpyrazine can be diazotized and subsequently replaced by other functional groups. The methyl group can also be a site for further reactions, although it is generally less reactive than the pyrazine ring itself.

Chemo-Enzymatic Synthesis of Pyrazine Compounds

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. nih.govscispace.commanchester.ac.uk Enzymes offer high stereoselectivity and regioselectivity under mild reaction conditions, while chemical steps can be used to prepare substrates or perform transformations that are not amenable to biocatalysis.

A notable chemo-enzymatic approach to pyrazine synthesis involves the use of transaminases (ATAs). scispace.commanchester.ac.uk ATAs can catalyze the amination of α-diketones to produce α-amino ketones. scispace.commanchester.ac.uk These α-amino ketones can then undergo spontaneous or chemically induced oxidative dimerization to form substituted pyrazines. scispace.commanchester.ac.uk This method provides a biocatalytic alternative to traditional chemical methods for preparing these key intermediates.

Another example is the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase to produce 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine. nih.gov In this process, the enzymes generate aminoacetone and acetaldehyde, which then condense to form the pyrazine product. nih.gov This demonstrates how a simple bacterial operon can be harnessed for the synthesis of complex pyrazine derivatives.

The Pictet-Spenglerase McbB has also been utilized in the chemo-enzymatic synthesis of novel pyrazino[1,2-a]indole (B3349936) scaffolds. acs.org By designing a novel substrate, the enzyme's catalytic activity was redirected to produce a rare pyrazine-containing framework, highlighting the potential of enzyme engineering and substrate design in expanding the scope of biocatalysis. acs.org

Regioselectivity in Pyrazine Synthesis and N-Oxidation

Regioselectivity, the control of the position of chemical reactions on a molecule, is a critical aspect of pyrazine synthesis and functionalization. The two nitrogen atoms in the pyrazine ring influence the reactivity of the carbon atoms, making certain positions more susceptible to either electrophilic or nucleophilic attack.

In the synthesis of unsymmetrically substituted pyrazines, controlling the regioselectivity of the condensation reaction is crucial. The choice of reactants and reaction conditions can direct the formation of one isomer over another.

N-oxidation is a common transformation of pyrazines that significantly alters their reactivity. The introduction of an oxygen atom onto one of the nitrogen atoms to form a pyrazine N-oxide activates the ring towards both electrophilic and nucleophilic attack. The position of N-oxidation can often be controlled by the existing substituents on the pyrazine ring.

The pyrazine N-oxide can then be used as a handle for further functionalization. For instance, nucleophilic attack at the C2 or C6 position of a pyrazine N-oxide, followed by deoxygenation, can lead to the introduction of a substituent at that position. This strategy is analogous to the well-established chemistry of pyridine (B92270) N-oxides. scripps.edu The regioselectivity of these reactions is influenced by both electronic and steric factors of the substituents on the ring.

Analytical Chemistry and Characterization Techniques

Chromatographic Separation Methods for Isolation and Identification

Chromatography is a fundamental technique for separating and identifying volatile and semi-volatile compounds like 2-Methoxy-6-methylpyrazine from complex mixtures. Gas chromatography, in particular, is extensively utilized due to the compound's volatility.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of organic compounds. In GC-FID, the sample is vaporized and separated into its components within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, which produces ions. The resulting current is measured and is proportional to the amount of carbon atoms in the analyte, allowing for quantification. chemrevise.org

A key parameter in GC for compound identification is the retention index (RI), which normalizes retention times relative to a series of n-alkane standards. nih.gov This value is more consistent between different laboratories and analytical conditions than the retention time alone. For this compound, experimentally determined Kovats retention indices vary depending on the polarity of the GC column's stationary phase. thegoodscentscompany.com

Table 1: Kovats Retention Indices for this compound

| Column Type | Stationary Phase Polarity | Retention Index (RI) |

| CP-Sil-5CB | Standard Non-Polar | 1032 |

| Unspecified | Standard Non-Polar | 972 |

| Unspecified | Semi-standard Non-polar | 994 |

| Unspecified | Standard Polar | 1371 |

| Data sourced from The Pherobase and PubChem. thegoodscentscompany.combhu.ac.in |

This data demonstrates the influence of the stationary phase on the elution of the compound, a critical factor in method development for its separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the detection power of mass spectrometry. thegoodscentscompany.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound provides definitive structural information. The molecular ion peak ([M]⁺) corresponds to its molecular weight. The fragmentation pattern reveals characteristic losses of functional groups, aiding in its unambiguous identification. mdpi.com Data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center indicates key fragments for this compound. thegoodscentscompany.com

Table 2: Key Mass Spectrometry Fragments for this compound

| Fragment Type | m/z Value | Description |

| Molecular Ion | 124 | The intact molecule with one electron removed. |

| M-1 | 123 | Loss of a hydrogen atom. |

| Fragment | 95 | A significant fragment resulting from cleavage. |

| Data sourced from PubChem, referencing the NIST Mass Spectrometry Data Center. thegoodscentscompany.com |

This fragmentation data is crucial for identifying this compound in complex samples, such as food and beverages, by comparing the acquired spectrum to reference libraries.

Advanced Hyphenated Techniques in Pyrazine (B50134) Analysis

To enhance separation and detection capabilities, especially in highly complex matrices like wine or coffee, advanced hyphenated techniques are employed. These methods combine multiple analytical steps to achieve higher resolution and sensitivity.

One such technique is comprehensive two-dimensional gas chromatography (GC×GC), often coupled with a time-of-flight mass spectrometer (TOFMS). GC×GC utilizes two different GC columns with orthogonal separation mechanisms. This greatly increases the peak capacity, allowing for the separation of compounds that would co-elute in a single-column GC system. This is particularly valuable for the analysis of trace-level pyrazines amongst a multitude of other volatile compounds. The combination of separation techniques with online spectroscopic detection is a hallmark of modern analytical chemistry, providing powerful tools for solving complex analytical problems.

Spectroscopic Identification Methods

Spectroscopy provides detailed information about a molecule's structure and is used to confirm the identity of compounds isolated by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. It provides information on the chemical environment of individual atoms (¹H and ¹³C) within a molecule.

For this compound, the ¹H-NMR spectrum is expected to show three distinct signals corresponding to the different types of protons:

Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyrazine ring.

Methoxy (B1213986) Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃).

Methyl Protons: A singlet corresponding to the three protons of the methyl group (-CH₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula.

By comparing the experimentally measured exact mass to the theoretical mass calculated from its chemical formula, HRMS can confirm the elemental composition of this compound (C₆H₈N₂O). This provides a high degree of confidence in its identification, distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. The computed monoisotopic mass for this compound is a critical reference point for HRMS analysis. thegoodscentscompany.com

Table 3: Exact Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₈N₂O | - |

| Computed Monoisotopic Mass | 124.063662883 Da | PubChem |

| Data sourced from PubChem. thegoodscentscompany.com |

This technique is invaluable for confirming the identity of known compounds and for identifying unknown substances in complex sample analysis.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. When applied to this compound, these methods offer a unique molecular fingerprint, allowing for its identification and the study of its molecular structure. The vibrational spectrum is determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

The primary functional groups present in this compound—the pyrazine ring, the methyl group, and the methoxy group—give rise to characteristic vibrational frequencies. The pyrazine ring vibrations include C-H stretching, C-N stretching, and ring breathing modes. The methyl and methoxy groups exhibit characteristic C-H stretching and bending vibrations, as well as C-O stretching.

While detailed experimental IR and Raman spectra for this compound are not extensively published, theoretical calculations using methods like Density Functional Theory (DFT) are commonly employed to predict and assign the vibrational frequencies of pyrazine derivatives. nih.gov These computational approaches provide valuable insights into the expected spectral features and aid in the interpretation of experimental data when it becomes available.

The table below outlines the expected characteristic vibrational modes for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyrazine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1500 - 1600 | |

| Ring Breathing/Stretching | 1300 - 1500 | |

| Methyl Group | Asymmetric C-H Stretch | 2950 - 2975 |

| Symmetric C-H Stretch | 2865 - 2885 | |

| Asymmetric C-H Bend | 1435 - 1475 | |

| Symmetric C-H Bend | 1370 - 1380 | |

| Methoxy Group | Asymmetric C-H Stretch | 2930 - 2960 |

| Symmetric C-H Stretch | 2815 - 2835 | |

| C-O Stretch | 1000 - 1050 (aromatic) |

Note: The exact positions of the peaks can be influenced by the substitution pattern on the pyrazine ring and intermolecular interactions.

Structural Elucidation of Isomers and Related Methoxypyrazines

The structural elucidation of methoxypyrazine isomers is critical in fields such as food chemistry and flavor analysis, as different isomers can possess distinct sensory attributes. Vibrational spectroscopy plays a key role in differentiating between these isomers, such as this compound and its positional isomer, 2-methoxy-3-methylpyrazine (B1583162).

The substitution pattern on the pyrazine ring directly influences the vibrational modes of the molecule. Even subtle changes in the positions of the methyl and methoxy groups can lead to noticeable shifts in the frequencies and intensities of the IR and Raman bands. For instance, the symmetry of the molecule is altered between isomers, which can affect the activity of certain vibrational modes in IR and Raman spectroscopy.

Experimental FT-IR data for 2-methoxy-3-methylpyrazine is available and can be used for comparative purposes. nist.govnih.gov The spectrum of this isomer exhibits characteristic absorption bands that can be assigned to its specific structural features.

Table of Experimentally Observed FT-IR Peaks for 2-Methoxy-3-methylpyrazine nist.govnih.gov

| Wavenumber (cm⁻¹) | Intensity | Possible Assignment |

| ~2950 | Medium | C-H Stretch (methyl/methoxy) |

| ~1550 | Strong | C=N Stretch (pyrazine ring) |

| ~1450 | Medium | C-H Bend (methyl/methoxy) |

| ~1380 | Medium | C-H Bend (methyl) |

| ~1150 | Strong | C-O Stretch (methoxy) |

| ~1020 | Strong | Ring Vibration |

By comparing the experimental spectrum of an unknown methoxypyrazine with established data for known isomers, and by leveraging computational predictions, analysts can confidently identify the specific isomer present. nih.gov The differences in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra are particularly useful for distinguishing between closely related structures.

Biological and Pharmacological Investigations

Antimicrobial Efficacy Studies

There is currently a lack of specific studies detailing the antimicrobial efficacy of 2-Methoxy-6-methylpyrazine. Research into other pyrazine (B50134) derivatives, however, suggests that this class of compounds can exhibit notable antimicrobial properties.

Antibacterial Activities against Bacterial Strains

No studies were identified that specifically tested the antibacterial activity of this compound and therefore no data on its minimum inhibitory concentrations (MIC) against bacterial strains is available. Research on derivatives of 6-methoxypyrazine-2-carboxylic acid hydrazide has been conducted, but these are structurally distinct from this compound.

Anti-inflammatory Potential and Mechanisms of Action

The anti-inflammatory potential of this compound has not been a direct subject of published research. The broader class of pyrazine derivatives has been noted for anti-inflammatory effects, but the specific mechanisms of action for this compound remain uninvestigated. Without dedicated studies, any discussion of its potential to modulate inflammatory pathways would be purely speculative.

Other Bioactivities of Pyrazine Derivatives

While direct evidence for this compound is wanting, the broader family of pyrazine derivatives has been a subject of interest for other potential health benefits.

Antioxidant Properties

There are no specific studies measuring the antioxidant capacity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or Oxygen Radical Absorbance Capacity (ORAC) assays. While pyrazine structures are found in some naturally occurring antioxidants, the antioxidant potential of this specific compound has not been quantified.

Potential Anticancer Activities

No research was found that evaluated the potential anticancer activities of this compound. Consequently, there is no data, such as IC50 values, available to suggest its efficacy against any cancer cell lines. Studies on other, more complex, methoxylated compounds have shown anticancer potential, but these are not directly comparable to this compound.

Structure-Activity Relationship (SAR) Analysis in Pyrazine Biology

A detailed Structure-Activity Relationship (SAR) analysis for this compound concerning broad biological or pharmacological activity is not well-documented. SAR studies typically require a series of related compounds to be tested for a specific biological effect to determine how chemical structure modifications influence activity.

For the broader class of pyrazines, SAR studies have been conducted in various contexts, such as identifying derivatives that can act as antagonists for specific receptors, but this research does not include this compound. nih.gov The electron-donating nature of the methoxy (B1213986) group and the methyl group on the pyrazine ring of this compound will influence its electronic properties and stereochemistry, which are key factors in any potential biological interactions. However, without specific bioactivity data, a meaningful SAR analysis for this particular compound cannot be constructed.

Sensory Science and Olfactory Perception Research

Odor Profile and Sensory Attributes of 2-Methoxy-6-methylpyrazine

The sensory characteristics of this compound are primarily defined by nutty and roasted aromas. This compound is a significant contributor to the flavor profiles of many thermally processed foods.

This compound is consistently described with a range of specific, potent aroma and flavor notes. Its organoleptic profile is dominated by nutty and roasted characteristics. At a concentration of 0.10% in propylene (B89431) glycol, it is specifically described as having roasted hazelnut, almond, and peanut notes. thegoodscentscompany.com Other general descriptors include an aroma reminiscent of hazelnut, almond, and peanut, as well as earthy, coffee, and chocolate nuances. tdx.catsevenfifty.comgravitywinehouse.com This combination of sensory attributes makes it a key component in the formulation of nut-like flavoring agents for various food and beverage products. tdx.cat

Interactive Data Table: Qualitative Sensory Descriptors for this compound

| Descriptor Category | Specific Terms |

| Primary | Nutty, Roasted |

| Secondary (Nut) | Hazelnut, Almond, Peanut, Nut skin |

| Tertiary | Earthy, Cocoa, Coffee, Chocolate, Caramel, Musty |

The olfactory characteristics of pyrazines are significantly influenced by their molecular structure, including the length of alkyl chains and the pattern of substitution on the pyrazine (B50134) ring. For alkylpyrazines in general, there is a relationship between the structure and the odor threshold. Studies have shown that replacing methyl groups with longer alkyl chains, such as ethyl groups, can significantly decrease the odor threshold, making the compound more potent. researchgate.net

The substitution pattern also plays a critical role. Research on trifunctionalized pyrazine stereoisomers indicates that those with two methyl groups in ortho positions relative to a nitrogen atom exhibit the lowest odor thresholds compared to isomers with different arrangements. uni-giessen.de While research on this compound specifically does not offer extensive comparisons, the principles established for the broader pyrazine class suggest that its sensory profile is a direct result of the specific placement of its methoxy (B1213986) and methyl groups. The methoxy group, in particular, is associated with very low odor thresholds among pyrazine derivatives. researchgate.net The interaction between the alkyl group and the methoxy group dictates the final nutty and roasted character, distinguishing it from alkylpyrazines that present different notes, such as the "green" or "vegetal" aromas associated with 3-alkyl-2-methoxypyrazines found in wine. nih.gov

Odor Thresholds and Potency Determination in Various Media

For the closely related isomer, 2-Methoxy-3-methylpyrazine (B1583162), the odor detection threshold in water has been reported to be as low as 3 parts per billion (ppb). leffingwell.com A mixture of isomers including (2,5 or 6)-Methoxy-3-methylpyrazine has a reported detection threshold in water ranging from 3 to 15 ppb. perfumerflavorist.com While a precise, universally agreed-upon threshold for this compound is not extensively documented across various media, the data for its isomers confirm its status as a powerful aroma compound. Alkoxypyrazines as a class exhibit some of the lowest odor thresholds among all pyrazine derivatives. researchgate.netresearchgate.net For instance, the aroma threshold for 2-methoxy-3,5-dimethylpyrazine (B149192), another related compound, was determined to be an exceptionally low 2.1 ng/L in white wine. nih.gov

Interactive Data Table: Odor Thresholds of Selected Methoxypyrazines

| Compound | Medium | Reported Threshold (ppb) | Reference(s) |

| 2-Methoxy-3-methylpyrazine | Water | 3 | leffingwell.com |

| (2,5 or 6)-Methoxy-3-methylpyrazine (mixture) | Water | 3 - 15 | perfumerflavorist.com |

| 2-Methoxy-3-isopropylpyrazine | Water | 0.002 - 10 | perfumerflavorist.com |

| 2-Methoxy-3-sec-butylpyrazine | Water | 0.001 | perfumerflavorist.com |

| 2-Methoxypyrazine | Water | 400 - 700 | perfumerflavorist.com |

Contribution to Food and Beverage Flavor Chemistry

This compound is a naturally occurring compound formed during thermal processing and fermentation, playing a crucial role in the characteristic aromas of several popular foods and beverages.

This compound is a key contributor to the desirable roasted, nutty, and chocolate-like notes in foods that undergo heating processes like roasting or baking. gravitywinehouse.com It is formed through Maillard reactions and Strecker degradation, which involve reactions between sugars and amino acids at elevated temperatures. uni-giessen.de

Coffee: In coffee, various alkylpyrazines are formed during the roasting of the green beans and are critical to the final "roasty" and "nutty" aroma profile. researchgate.netnih.gov While 3-isobutyl-2-methoxypyrazine can be found in raw beans, contributing a "peasy" note, other pyrazines like 2-ethyl-3,5-dimethylpyrazine (B18607) are considered important contributors to the desirable roasted coffee flavor. researchgate.net The presence of this compound and its isomers adds to the complexity of the final coffee aroma, providing characteristic nutty and roasted notes. gravitywinehouse.com

Cocoa: Pyrazines are fundamental to chocolate flavor. The addition of small quantities of methoxymethyl pyrazines can significantly enhance a chocolate flavor, transforming it into a more authentic and robust profile. gravitywinehouse.com

In the context of wine, the methoxypyrazine class of compounds is well-known, but the impact varies significantly depending on the specific molecule. Certain 3-alkyl-2-methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are responsible for the "green" or "vegetal" aromas in grape varieties like Cabernet Sauvignon, Merlot, and Sauvignon Blanc. sevenfifty.comwikipedia.orgwine.co.za These compounds can impart notes of green bell pepper, grass, or asparagus, which, when present in excessive amounts, are considered an off-note or a sign of grape unripeness. gravitywinehouse.comnih.gov

However, the sensory profile of this compound, with its characteristic nutty and roasted notes, is distinct from the "green" character of IBMP and IPMP. There is no evidence to suggest that this compound contributes to these herbaceous off-notes. Instead, its presence in wine, if it were to occur, would likely be from other sources, such as contamination from corks. For example, the related compound 2-methoxy-3,5-dimethylpyrazine has been identified as a potent compound responsible for a "fungal must" or moldy taint in wine originating from corks. nih.gov This suggests that while some methoxypyrazines are grape-derived and contribute vegetal notes, others can act as contaminants, introducing entirely different and undesirable aromas. nih.gov

Mechanisms of Olfactory Receptor Interaction and Perception

The detection of pyrazines, which are often associated with nutty, roasted, or green aromas, is crucial for the perception of flavor in many cooked foods. nih.govresearchgate.net A significant breakthrough in understanding the molecular basis of pyrazine perception was the identification of specific human ORs that respond to this class of compounds. Notably, the human odorant receptor OR5K1 has been identified as a specialized, evolutionarily conserved receptor for foodborne and semiochemical alkylpyrazines. nih.gov

In a large-scale screening of 616 human odorant receptor variants, OR5K1 was the sole receptor that responded to 2,3,5-trimethylpyrazine. nih.gov Subsequent testing of a wide range of key food odorants revealed that OR5K1 is activated by numerous pyrazine derivatives. nih.gov Another receptor, OR2AG1, has also been shown to be triggered by members of the pyrazine family, although it exhibits a different selectivity profile compared to OR5K1. chemcom.be For instance, 2-isopropyl-3-methoxypyrazine (B1215460) is a potent activator of OR2AG1. chemcom.be

The interaction between a pyrazine molecule and an olfactory receptor is governed by the molecule's specific chemical structure. Structure-activity relationship (SAR) studies have shed light on the molecular features necessary for receptor activation. For OR5K1, the presence of the two nitrogen atoms within the pyrazine ring and alkyl substitutions are important for potent agonism. chemcom.be In contrast, for OR2AG1, features like an isopropyl or isobutyl group and a methoxy function are critical for full activity. chemcom.be The pattern of substitution on the pyrazine ring can significantly influence which receptor is activated and the strength of that activation. For example, substitution with a methyl group in certain positions can be detrimental for OR2AG1 activity but may increase the activity of OR5K1. chemcom.be

The perception of an odor is not simply the result of a single odorant activating a single receptor. Instead, one odorant can activate multiple ORs, and a single OR can respond to various odorants. biorxiv.org This combinatorial pattern of OR activation is the foundation for the detection and discrimination of different scents. biorxiv.org The brain interprets the specific combination of activated receptors to generate the final perception of a scent, such as the "nutty" or "green" character of a particular pyrazine. chemcom.be

Research has demonstrated a significant positive correlation between the in-vitro efficacy of pyrazines in activating OR5K1 (measured as EC₅₀ values) and their human odor threshold concentrations, linking molecular-level receptor activation to macroscopic sensory perception. nih.gov

Detailed Research Findings:

The following table summarizes the response of the human olfactory receptor OR5K1 to a selection of pyrazine compounds, demonstrating its role as a key receptor for this class of odorants.

| Compound | EC₅₀ (μM) | Key Food Odorant (KFO) / Semiochemical (S) | Reference |

|---|---|---|---|

| 2,3,5-Trimethylpyrazine | 15.8 | K/S | nih.gov |

| 2,3-Diethyl-5-methylpyrazine | 18.1 | K/S | nih.gov |

| 2-Ethyl-3,5(6)-dimethylpyrazine (mixture) | 23.4 | K/S | nih.gov |

| 2-Isobutyl-3-methoxypyrazine (B1223183) | 31.6 | K/S | nih.gov |

| 2-Isopropyl-3-methoxypyrazine | 42.6 | K/S | nih.gov |

| 2-sec-Butyl-3-methoxypyrazine | 56.2 | K/S | nih.gov |

Agricultural and Environmental Research

Role as Natural Attractants and Repellents in Pest Management Strategies

2-Methoxy-6-methylpyrazine is a naturally occurring volatile organic compound found in various plants and is part of a class of chemicals known as semiochemicals, which are substances that convey signals between organisms. In the context of pest management, such compounds can influence insect behavior, acting as attractants, repellents, or aggregation cues. researchgate.netchemicalbull.comnih.govsemanticscholar.org

Research into the closely related group of 2-alkyl-3-methoxyprazines has demonstrated their significant role in insect chemical communication. researchgate.netnih.gov For instance, specific methoxypyrazines have been identified as powerful attractants (kairomones) for florivorous scarab beetles that are pests of economically important Neotropical palms. researchgate.netnih.gov Field bioassays have shown that traps baited with 2-isopropyl-3-methoxypyrazine (B1215460) and 2-(sec-butyl)-3-methoxypyrazine resulted in the species-selective capture of Cyclocephala scarab beetles. researchgate.net This suggests that such compounds could be instrumental in developing integrated pest management (IPM) strategies for monitoring and controlling these pests in emerging oil-yielding crops. nih.gov

Furthermore, some methoxypyrazines exhibit a dual role, functioning as both an attractant and a repellent depending on the concentration. Studies on the leaf beetle Labidostomis lusitanica, a pest in pistachio crops, have shown that 2-isobutyl-3-methoxypyrazine (B1223183) is attractive to both sexes at lower concentrations, acting as a potential aggregation pheromone. nih.govcsic.es However, at higher doses, it elicited an aversive or repellent effect in males. nih.govcsic.es This dose-dependent response is a critical factor in the development of pest management tools, where low concentrations might be used for monitoring traps and high concentrations could potentially be used for crop protection as a repellent. While direct research on this compound is limited in this specific application, its structural similarity to these behavior-modifying compounds indicates a strong potential for similar semiochemical activity, warranting further investigation for its utility in IPM programs. adv-bio.com

Table 1: Examples of Methoxypyrazines and their Observed Effects on Insects

| Compound | Insect Species | Observed Effect | Potential Application |

|---|---|---|---|

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Cyclocephala amazona (Scarab Beetle) | Attractant researchgate.net | Monitoring/Mass Trapping |

| 2-(sec-Butyl)-3-methoxypyrazine (SBMP) | Cyclocephala distincta (Scarab Beetle) | Attractant researchgate.net | Monitoring/Mass Trapping |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Labidostomis lusitanica (Leaf Beetle) | Attractant at low concentration, Repellent at high concentration nih.govcsic.es | Monitoring (low dose), Repellent (high dose) |

Environmental Fate and Biodegradation of this compound

The environmental fate of a chemical compound describes its transport, transformation, and degradation in various environmental compartments such as soil, water, and air. For this compound, understanding its persistence and breakdown is crucial for assessing its environmental impact.

Information specifically on the environmental degradation of this compound is scarce; however, research on the broader class of pyrazines provides some insights. Generally, there is very little information available on the degradation of pyrazine (B50134) compounds in the environment. nih.gov Bacteria have been isolated that are capable of utilizing various substituted pyrazines as their sole source of carbon and energy, indicating that microbial degradation is a possible fate for these compounds. nih.gov

The biodegradation of pyrazines is a subject of ongoing research, as these compounds are found in nature and are also used as flavoring additives. nih.gov Studies have shown that aerobic degradation pathways for aromatic compounds often involve hydroxylation and ring cleavage, facilitated by reactive oxygen species. researchgate.net For substituted pyrazines, the initial steps of microbial metabolism can involve the oxidation of side chains. The mechanism for the cleavage of the stable pyrazine ring itself is not yet fully understood. nih.govresearchgate.net

The persistence of related heterocyclic compounds, such as the herbicide atrazine (B1667683) (a triazine), has been studied more extensively. Atrazine and its metabolites can persist in soil and water for extended periods, even decades after application has ceased, highlighting the potential for long-term environmental presence of stable N-heterocyclic rings. nih.gov While the structure of pyrazine differs from triazine, this underscores the importance of investigating the specific persistence of pyrazine derivatives like this compound in soil and aquatic systems. The ultimate biodegradation pathway would involve the mineralization of the compound into carbon dioxide, ammonia (B1221849), and water.

Table 2: Key Concepts in the Environmental Fate of Pyrazines

| Process | Description | Relevance to this compound |

|---|---|---|

| Microbial Degradation | Breakdown of organic matter by microorganisms, such as bacteria and fungi. | Considered a likely but poorly understood degradation pathway. Bacteria are known to degrade other substituted pyrazines. nih.gov |

| Oxidative Degradation | Breakdown of compounds through reaction with oxidizing agents (e.g., hydroxyl radicals). | A potential initial step in biodegradation, likely involving hydroxylation and eventual ring cleavage. researchgate.net |

| Persistence | The length of time a compound remains in a particular environment before it is broken down. | Largely unknown for this specific compound, but related N-heterocycles can be highly persistent. nih.gov |

| Mineralization | The complete conversion of an organic compound to inorganic substances (CO₂, H₂O, mineral salts). | The final step in complete biodegradation. |

Volatile Organic Compound (VOC) Monitoring and Environmental Impact in Ecosystems

This compound is a biogenic volatile organic compound (BVOC), a class of chemicals naturally emitted by plants and other living organisms. chemicalbull.com As a VOC, it can be released into the atmosphere, where it participates in atmospheric chemistry and influences ecosystem interactions.

BVOCs play a significant role in the atmosphere. In the presence of sunlight and nitrogen oxides (NOx), which are often present from anthropogenic pollution, BVOCs can contribute to the formation of tropospheric ozone and secondary organic aerosols (SOAs). These products can impact air quality and climate. The specific reactivity and contribution of this compound to these processes have not been extensively studied, but as a member of the pyrazine family, it is part of the complex mixture of BVOCs that influence atmospheric chemistry.

Monitoring atmospheric VOCs is essential for understanding air quality and environmental health. Techniques like biomonitoring, which uses organisms such as mosses that accumulate airborne pollutants, can provide integrated measurements of atmospheric deposition over time for various organic compounds and trace elements. mdpi.comaaqr.orgmdpi.comiaea.org However, specific monitoring programs targeting pyrazines, including this compound, in the atmosphere are not common. Most atmospheric monitoring focuses on more abundant or regulated VOCs like benzene, toluene, and isoprene.

Within ecosystems, the impact of this compound is primarily related to its role in chemical ecology, as discussed in section 8.1. As a plant-emitted volatile, it can act as a chemical cue, influencing the behavior of insects and potentially other organisms. chemicalbull.com The release of such compounds can attract pollinators, deter herbivores, or even signal to neighboring plants. adv-bio.com The full extent of the ecological impact of this compound, from its influence on insect populations to its participation in atmospheric processes, remains an area requiring further dedicated research.

Emerging Applications and Future Research Perspectives

Innovations in Flavor and Fragrance Industry Formulations

2-Methoxy-6-methylpyrazine and its isomers are pivotal in the flavor industry for their ability to impart nutty and roasted aroma profiles. foodb.caechemi.com These compounds are instrumental in constructing authentic flavors for a wide array of products. Innovations in this field focus on leveraging the compound's potent sensory characteristics at extremely low concentrations.

Even at parts-per-million levels, it can dramatically enhance or transform a flavor profile. thegoodscentscompany.com For instance, adding a minute quantity of a methoxymethylpyrazine mixture can shift a mediocre chocolate flavor into a rich and authentic one. thegoodscentscompany.com Its application is key in developing roasted nut flavors like peanut, hazelnut, and almond, and it is also valuable in bakery and coffee formulations. thegoodscentscompany.comchemicalbook.commdpi.com

While its primary role is in flavors, the broader class of pyrazines is also utilized in fragrance to create unique notes. They can introduce fresh, green, earthy, and woody characteristics to perfumes, air-fresheners, and soaps. researchgate.net The stability of the pyrazine (B50134) ring makes it suitable for a variety of product bases. researchgate.net Future innovations may involve microencapsulation technologies for controlled release of its aroma in food products or exploring synergistic effects with other aroma compounds to create novel sensory experiences.

| Attribute | Description | Common Applications | Typical Use Levels (in finished product) |

|---|---|---|---|

| Odor Profile | Nutty, roasted, hazelnut, almond, peanut, coffee, chocolate. foodb.caechemi.comthegoodscentscompany.com | Chocolate, coffee, baked goods, nut-flavored products. thegoodscentscompany.com | 0.01-4 ppm thegoodscentscompany.com |

| Flavor Profile | Corresponds to the nutty and roasted odor characteristics. foodb.ca | Enhancing roasted notes in snacks, beverages, and confectionery. echemi.com | 0.01-4 ppm thegoodscentscompany.com |

| Chemical Class | Methoxypyrazine. foodb.ca | Flavoring agent, fragrance ingredient. echemi.com | N/A |

Material Science Applications (e.g., Polymers, Organic Electronics)

While this compound has not been specifically reported in material science literature, the electronic properties of the pyrazine ring itself suggest a promising area for future research. Pyrazine and its derivatives are electron-deficient aromatic heterocycles, a characteristic that makes them suitable as acceptor units in functional organic materials. mdpi.com

Research into pyrazine derivatives has shown their utility in:

Organic Electronics: Donor-Acceptor-Donor (D-A-D) structured compounds, where pyrazine derivatives like quinoxaline (B1680401) and pyridopyrazine act as the acceptor, have been synthesized and investigated for electromemory applications. mdpi.com The electron-withdrawing nature of the pyrazine ring is crucial for creating the necessary electronic properties. mdpi.com

Energy Storage: Copolymers based on pyrazine have been explored as materials for supercapacitor electrodes. mdpi.com

Covalent Organic Frameworks (COFs): Pyrazine-linked COFs are being developed as a novel class of electroactive materials. elsevierpure.comepa.gov These structured, porous polymers have potential applications in optoelectronics and chemiresistive sensing. elsevierpure.comepa.gov

Future research could involve the synthesis and polymerization of monomers derived from this compound. The methoxy (B1213986) and methyl substituents could be used to tune the electronic properties, solubility, and processability of resulting polymers or organic frameworks, potentially leading to new materials for sensors, semiconductors, or energy storage devices.

Pharmaceutical and Agrochemical Development Prospects

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs and numerous biologically active compounds. pharmablock.commdpi.com Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comnih.govtandfonline.com

| Biological Activity | Examples of Pyrazine-Containing Compounds/Derivatives | Potential Therapeutic Area |

|---|---|---|

| Anticancer | Tyrosine kinase inhibitors (e.g., AKN-028), Bortezomib (proteasome inhibitor). mdpi.com | Oncology (e.g., Acute Myeloid Leukemia, Multiple Myeloma). mdpi.com |

| Antibacterial / Antiviral | Pyrazinamide (anti-tuberculosis), natural product hybrids. mdpi.comnih.gov | Infectious Diseases. nih.gov |

| Anti-inflammatory | Derivatives of natural products like lupeol. mdpi.com | Inflammatory Disorders. mdpi.com |

| Antioxidant | Tetramethylpyrazine is reported to scavenge superoxide (B77818) anions. wikipedia.org | Diseases related to oxidative stress. tandfonline.com |

Given this precedent, this compound represents an unexplored candidate for pharmacological screening. Its structure could be a starting point for developing new therapeutic agents. One source has noted its potential use in packaging for storing antiviral and antibacterial drugs, suggesting a role in material-based medical applications. chemicalbook.com

In agriculture, pyrazines are valued for their role in crop protection. adv-bio.com They are naturally produced by some plants as a defense mechanism to deter pests and inhibit microbial growth. adv-bio.com This has led to their investigation and use as components in fungicides, herbicides, and pesticides. adv-bio.comresearchgate.nettandfonline.com The strong aroma of pyrazines can act as a repellent, and some insects even use them as alarm pheromones. adv-bio.com The potential of this compound as a natural, biodegradable agrochemical for pest management or crop protection is a compelling avenue for future research.

Interdisciplinary Research Avenues and Methodological Advancements

Future exploration of this compound will benefit from interdisciplinary approaches and new scientific methodologies. Key areas include:

Green Synthesis: Traditional chemical syntheses are giving way to more environmentally benign methods. tandfonline.com Research into greener, one-pot synthesis routes for pyrazine derivatives, potentially using biocatalysis, could make production more sustainable and cost-effective. tandfonline.com

Biosynthesis and Metabolic Studies: Understanding the natural biosynthesis of methoxypyrazines in plants like grapes is a major area of research involving biochemistry, genetics, and agricultural science. nih.govnih.govnih.gov Elucidating these pathways could allow for the metabolic engineering of microorganisms or plants to produce this compound or to control its presence in crops like wine grapes. nih.gov

Computational Chemistry: Theoretical and computational studies are increasingly used to predict the properties of molecules. science.gov Density functional theory (DFT) calculations, for example, can help understand the electronic structure of pyrazine derivatives to guide the design of new materials for electronics or to predict their biological activity before undertaking costly synthesis and screening. epa.govscience.gov

Advanced Analytical Techniques: The potent aroma of methoxypyrazines means they are often active at nanogram-per-liter concentrations, requiring highly sensitive analytical methods for detection and quantification. mdpi.com The continued development of techniques like multi-dimensional gas chromatography-mass spectrometry (MDGC-MS) is crucial for quality control in the food industry and for research into its metabolic pathways. mdpi.comresearchgate.net

These advancements will be critical in unlocking the full potential of this compound beyond its current applications, paving the way for its use in high-value sectors such as advanced materials and therapeutics.

Q & A

Q. Basic

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation; the compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes) .